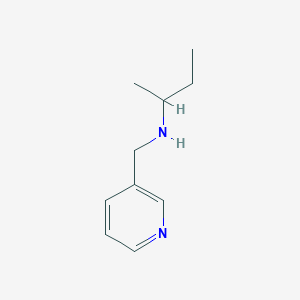

(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

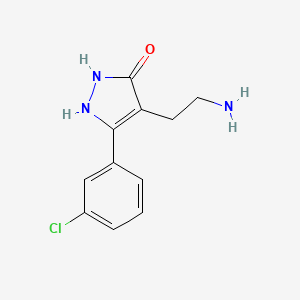

“(5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid” is a chemical compound with the empirical formula C6H9N3O2 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid”, has been a topic of interest in recent years . Pyrazoles are considered privileged scaffolds in medicinal chemistry . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .

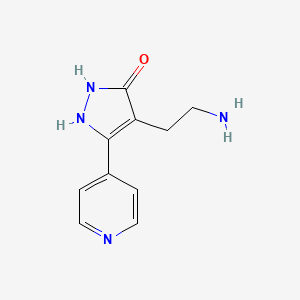

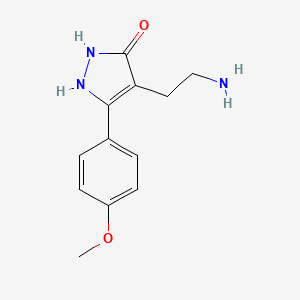

Molecular Structure Analysis

The molecular structure of “(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid” consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Chemical Reactions Analysis

Pyrazole derivatives, including “(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid”, have been known to react with various compounds . For instance, it has been reported that pyrazole-bearing compounds can react with α,β-ethylenic ketones having a leaving group to form pyrazolines, which after removal of the leaving group, provide the desired pyrazoles .

Physical And Chemical Properties Analysis

“(5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid” is a solid substance . Its empirical formula is C6H9N3O2 . The molecular weight of this compound is 191.62 .

Aplicaciones Científicas De Investigación

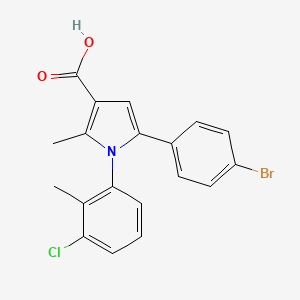

Synthesis of Heterocyclic Compounds

(5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid: is utilized in the synthesis of various heterocyclic compounds due to its reactive amino group. It serves as a precursor for creating bicyclic nitrogen heterocycles, particularly in the formation of condensed heterocycles like pyrazolo[3,4-d]pyrimidines , pyrazolo[3,4-b]pyridines , and imidazopyrazoles . These compounds have significant applications in pharmaceuticals and agrochemicals due to their diverse biological activities.

Antileishmanial and Antimalarial Activities

Recent studies have shown that derivatives of this compound exhibit potent antileishmanial and antimalarial activities. For instance, a specific derivative demonstrated superior antipromastigote activity, significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate . This highlights its potential as a pharmacophore for developing new treatments for these tropical diseases.

Molecular Docking Studies

The compound’s derivatives have been used in molecular docking studies to justify their potent in vitro antipromastigote activity. The studies revealed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy, indicating a strong potential for drug development .

Direcciones Futuras

The future directions of “(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid” and its derivatives could involve further exploration of their synthesis methods and biological activities . Given their broad spectrum of biological activities, these compounds could potentially be developed into effective therapeutic agents for various diseases .

Mecanismo De Acción

Target of Action

The compound (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid, also known as 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid, is a pyrazole derivative . Pyrazole derivatives have been found to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely the pathogens causing these diseases, namely Leishmania strains and Plasmodium strains .

Mode of Action

It is known that pyrazole derivatives interact with their targets in a way that inhibits their growth or kills them . This interaction could involve binding to a specific protein or enzyme in the pathogen, disrupting its normal function and leading to cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the life cycle of the pathogens it targets. By interacting with its targets, the compound could disrupt essential biochemical processes in the pathogens, such as DNA replication, protein synthesis, or energy metabolism . The downstream effects of this disruption would include inhibited growth of the pathogens and eventual cell death .

Pharmacokinetics

Like other pyrazole derivatives, it is likely to be well-absorbed and distributed throughout the body . Its metabolism and excretion would depend on various factors, including its chemical structure and the specific enzymes present in the body .

Result of Action

The molecular and cellular effects of the compound’s action would include disruption of essential biochemical processes in the targeted pathogens, leading to inhibited growth and cell death . This would result in a reduction in the number of pathogens in the body, helping to alleviate the symptoms of the diseases they cause .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances in the body could affect how well the compound is absorbed, how effectively it interacts with its targets, and how quickly it is metabolized and excreted

Propiedades

IUPAC Name |

2-(5-amino-3-methylpyrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-4-2-5(7)9(8-4)3-6(10)11/h2H,3,7H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWFOORIDAKLNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406114 |

Source

|

| Record name | (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890014-47-8 |

Source

|

| Record name | (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1275221.png)

![2-[(4-Methylbenzyl)amino]-1-butanol](/img/structure/B1275257.png)